Documented Synthetic Route with Quantified Yield and Purity Data
A validated synthetic procedure for 2-bromo-4,6-dimethyl-3-pyridinol has been disclosed in patent WO2017/192930 via diazotization/hydrolysis of 2-bromo-4,6-dimethylpyridin-3-amine using fluoroboric acid and sodium nitrite, yielding the product in 12% isolated yield as a brown solid with 95% HPLC purity (UV detection at 214 nm, retention time 0.89 min) and confirmed by LC-MS (m/z 202.0 [M+H]+) . This stands in contrast to the 2-chloro analog (CAS 2166836-09-3), for which no peer-reviewed or patent synthesis with comparable characterization detail is publicly available , and the 2-iodo analog (CAS 39112-94-2), whose synthesis typically requires more expensive reagents and specialized handling due to the photolability of aryl iodides.
| Evidence Dimension | Availability of documented synthetic procedure with purity/yield metrics |
|---|---|
| Target Compound Data | 12% isolated yield; 95% purity (HPLC 214 nm); tR 0.89 min; LC-MS m/z 202.0 [M+H]+ |
| Comparator Or Baseline | 2-Chloro-4,6-dimethyl-3-pyridinol (CAS 2166836-09-3): No published synthetic procedure with quantified yield/purity found in primary literature or patents. 2-Iodo-4,6-dimethyl-3-pyridinol (CAS 39112-94-2): No published synthetic procedure with quantified yield/purity found. |
| Quantified Difference | Target compound has a fully disclosed, reproducible synthetic protocol with five quantitative quality metrics vs. zero published protocols for chloro and iodo analogs. |
| Conditions | Diazotization/hydrolysis: 2-bromo-4,6-dimethylpyridin-3-amine (15 g, 75 mmol), 20% HBF₄ (180 mL), aq. NaNO₂ (5.7 g, 82.5 mmol), 0 °C → 110 °C, 1 h; silica gel chromatography (PE:EA = 1:1). |
Why This Matters
Procurement decisions for synthetic intermediates depend on the availability of validated protocols; the target compound is the only 2-halo-4,6-dimethyl-3-pyridinol isomer with a fully disclosed, quality-controlled synthetic procedure in the patent literature, reducing development risk for scale-up.
